molecular formula C9H5Br7O B11957084 Benzene, pentabromo(2,3-dibromopropoxy)- CAS No. 32577-34-7

Benzene, pentabromo(2,3-dibromopropoxy)-

Cat. No.: B11957084
CAS No.: 32577-34-7
M. Wt: 688.5 g/mol
InChI Key: JHEUBGXRQQQKCW-UHFFFAOYSA-N
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Description

Benzene, pentabromo(2,3-dibromopropoxy)- is a highly brominated aromatic compound with the molecular formula C9H5Br7O. This compound is characterized by the presence of a benzene ring substituted with five bromine atoms and an additional 2,3-dibromopropoxy group. The extensive bromination makes it a compound of interest in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, pentabromo(2,3-dibromopropoxy)- typically involves the bromination of benzene derivatives. One common method includes the reaction of pentabromophenol with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and bromine concentration .

Chemical Reactions Analysis

Types of Reactions

Benzene, pentabromo(2,3-dibromopropoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated aromatic compounds, while oxidation and reduction reactions can produce different brominated derivatives .

Scientific Research Applications

Benzene, pentabromo(2,3-dibromopropoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of brominated drugs.

    Industry: Utilized in the production of flame retardants and other brominated materials.

Mechanism of Action

The mechanism of action of Benzene, pentabromo(2,3-dibromopropoxy)- involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, pentabromo(2,3-dibromopropoxy)- is unique due to the presence of both the pentabromo substitution on the benzene ring and the 2,3-dibromopropoxy group. This combination imparts distinct chemical properties, making it more reactive and versatile in various applications compared to other brominated benzene derivatives .

Properties

CAS No.

32577-34-7

Molecular Formula

C9H5Br7O

Molecular Weight

688.5 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3-dibromopropoxy)benzene

InChI

InChI=1S/C9H5Br7O/c10-1-3(11)2-17-9-7(15)5(13)4(12)6(14)8(9)16/h3H,1-2H2

InChI Key

JHEUBGXRQQQKCW-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

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